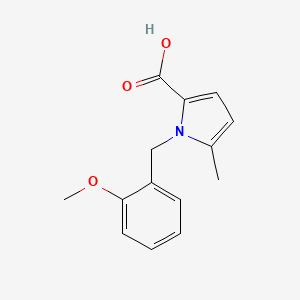

1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

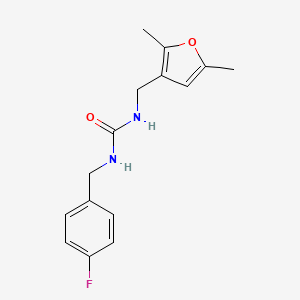

The compound “1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2-methoxybenzyl group is a common protecting group in organic synthesis .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the formation of the pyrrole ring, followed by functionalization with the methoxybenzyl and carboxylic acid groups. The Williamson Ether Synthesis could be used to introduce the methoxybenzyl group .Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrrole ring, with the methoxybenzyl group attached at one position and a methyl group at another. The carboxylic acid group would be attached at a third position on the ring .Chemical Reactions Analysis

Reactions involving this compound would likely be influenced by the reactivity of the pyrrole ring and the functional groups attached to it. For example, the pyrrole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen

Protective Groups in Organic Synthesis

1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is related to compounds that serve as protective groups in organic synthesis. For example, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, with derivatives obtained from the coupling of this alcohol and corresponding acids hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo, Kim, & Kyu, 1990). Another research illustrates the conversion of carboxylic acids to corresponding 4-methoxybenzyl (PMB) esters in the absence of an acid catalyst, indicating the utility of these compounds in the esterification of complex or sensitive substrates (Shah, Russo, Howard, & Chisholm, 2014).

Chemical Synthesis and Modification

The compound is associated with the chemical synthesis and modification of various molecules. For example, carboxylic acids are efficiently protected as their p-methoxybenzyl esters under mild conditions using N,N-diisopropyl-O-(4-methoxybenzyl)isourea, allowing selective protection in the presence of other functionalities (Wang, Golding, & Potter, 2000). Additionally, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with certain compounds yielded 2-acylindole-3-carboxylic acids, demonstrating the versatility of these derivatives in complex chemical syntheses (Miki, Hachiken, & Yanase, 2001).

Biocatalysis and Chemoenzymatic Synthesis

In the context of biocatalysis and chemoenzymatic synthesis, studies have explored the use of related compounds. For instance, the enzymatic hydrolysis of methyl esters of certain carboxylic acids using liver enzymes from various animals, including the study of 2,3-dihydro-6-methoxybenzo-furan-2-carboxylic acid, provides insights into the potential biocatalytic applications of these compounds (Lendechy, García, Miranda, & Luna, 2000).

Application in Medicinal Chemistry

Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally similar to 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid have been investigated for their potential medicinal properties, such as in the synthesis of anti-inflammatory and analgesic agents (Muchowski et al., 1985).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5-methylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-7-8-12(14(16)17)15(10)9-11-5-3-4-6-13(11)18-2/h3-8H,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJJXXEINWZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=CC=C2OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)

![4-[4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2834889.png)

![3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B2834896.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)

![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)